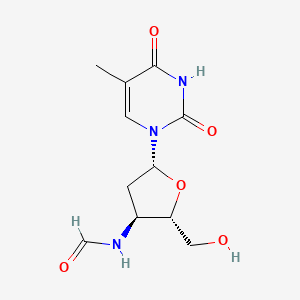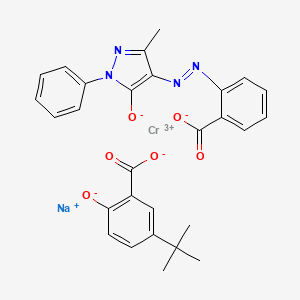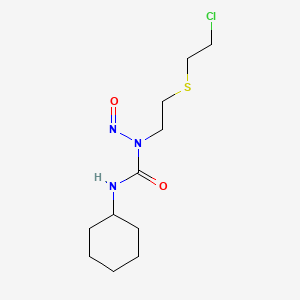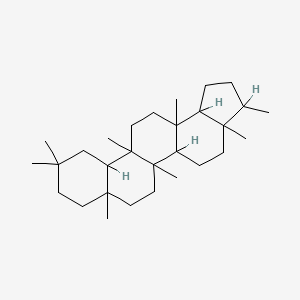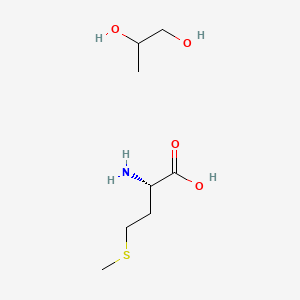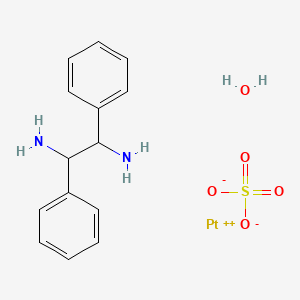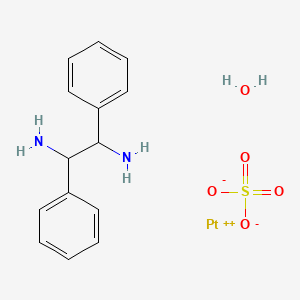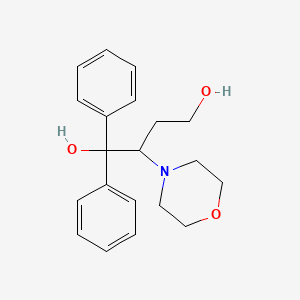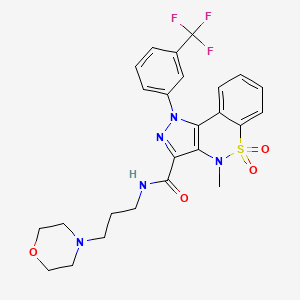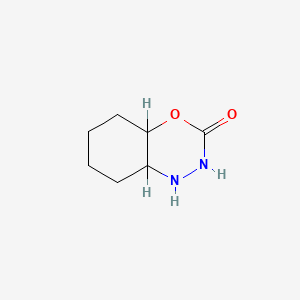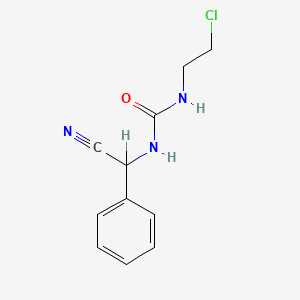
Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structural features of this compound make it a subject of interest for researchers and industrial chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)- typically involves the reaction of 1-(2-chloroethyl)urea with alpha-cyanobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)-: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The alpha-cyanobenzyl group may also interact with cellular pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)-: can be compared with other urea derivatives, such as:
- Urea, 1-(2-chloroethyl)-3-(phenyl)-
- Urea, 1-(2-chloroethyl)-3-(methyl)-
- Urea, 1-(2-chloroethyl)-3-(benzyl)-
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the alpha-cyanobenzyl group in Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)- imparts unique properties that distinguish it from other related compounds.
Propriétés
Numéro CAS |
102433-36-3 |
|---|---|
Formule moléculaire |
C11H12ClN3O |
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[cyano(phenyl)methyl]urea |
InChI |
InChI=1S/C11H12ClN3O/c12-6-7-14-11(16)15-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H2,14,15,16) |
Clé InChI |
OOFLZNYWYLBUQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C#N)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
